Cas no 5595-78-8 (3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide)
![3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide structure](https://ja.kuujia.com/scimg/cas/5595-78-8x500.png)
5595-78-8 structure
商品名:3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide
3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide 化学的及び物理的性質
名前と識別子
-
- 3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide
- (3β,8β,13β,14α,17β,18α,21β)-D:C-Friedo-B':A'-neogammacer-9(11)-en-3-ol acetate
- 3-(benzotriazol-1-yl)-N-[[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]propanamide
- (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-D
- DTXSID40409593
- 5595-78-8
-
- インチ: InChI=1S/C23H20BrN5O2/c24-19-8-5-6-17(14-19)16-31-22-11-4-1-7-18(22)15-25-27-23(30)12-13-29-21-10-3-2-9-20(21)26-28-29/h1-11,14-15H,12-13,16H2,(H,27,30)
- InChIKey: RJYFLPHOIKSJDU-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1CCC2C1(C)CCC1(C)C3CCC4C(C)(C)C(CCC4(C)C3=CCC21C)OC(C)=O |c:28|
計算された属性
- せいみつぶんしりょう: 477.0802
- どういたいしつりょう: 477.08004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 8
- 複雑さ: 607
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- PSA: 81.4
3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5948-5mg |
Isoarborinol acetate |
5595-78-8 | 5mg |
¥ 3710 | 2024-07-20 | ||
TargetMol Chemicals | TN5948-1 mL * 10 mM (in DMSO) |
Isoarborinol acetate |
5595-78-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN5948-5 mg |
Isoarborinol acetate |
5595-78-8 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN5948-1 ml * 10 mm |
Isoarborinol acetate |
5595-78-8 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 |
3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide 関連文献
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
2. Book reviews
-
4. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
5595-78-8 (3-(1H-benzotriazol-1-yl)-N'-({2-[(3-bromobenzyl)oxy]phenyl}methylidene)propanehydrazide) 関連製品
- 866811-61-2(3-(4-fluorobenzenesulfonyl)-N-(2-methoxy-5-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)
- 2034465-55-7(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methylquinoxaline-2-carboxamide)
- 1698661-01-6(3-(4-Bromo-1H-pyrazol-1-yl)-5-fluorobenzaldehyde)
- 1148048-39-8((1R,3R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid)
- 2229455-89-2(3-fluoro-4-(nitromethyl)pyridine)
- 1804109-22-5(5-(3-Bromo-2-oxopropyl)-2-(trifluoromethylthio)toluene)
- 1500762-90-2(1-2-(2,6-difluorophenyl)ethylpiperazine)
- 1183437-74-2(1-[[(2-methoxy-1-methyl-ethyl)amino]methyl]cyclohexanol)
- 2228907-59-1(2-(4-benzylmorpholin-2-yl)oxyethan-1-amine)
- 2138186-12-4(2-Tert-butyl-8-fluoroquinolin-3-ol)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:5595-78-8)Isoarborinol acetate

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ